

Comparative NMR Analysis of 2-Bromo-3,5dichloroaniline and its Derivatives

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Compound of Interest

Compound Name: 2-Bromo-3,5-dichloroaniline

Cat. No.: B567108

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This guide provides a comprehensive comparison of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral characteristics of **2-Bromo-3,5-dichloroaniline** and related substituted aniline derivatives. The data presented herein is intended for researchers, scientists, and professionals in drug development to facilitate the structural elucidation and characterization of these compounds. While specific experimental data for novel derivatives may be proprietary, this document compiles available data and predicts spectral features based on established principles of NMR spectroscopy.

¹H and ¹³C NMR Spectral Data Comparison

The chemical shifts observed in ¹H and ¹³C NMR spectra are highly sensitive to the electronic environment of the nuclei, which is influenced by the nature and position of substituents on the aromatic ring. The following tables summarize the experimental and predicted NMR data for **2-Bromo-3,5-dichloroaniline** and its structural isomers and precursors.

Table 1: ¹H NMR Spectral Data for Dihaloaniline Derivatives (in CDCl₃)



Compoun d	H-2	H-3	H-4	H-5	H-6	NH₂
2- Bromoanili ne	-	6.73 (dd)	7.08 (td)	6.61 (dd)	7.39 (dd)	4.01 (s)
3,5- Dichloroani line	6.67 (d)	-	6.83 (t)	-	6.67 (d)	3.61 (br s) [1]
2,3- Dichloroani line	-	-	7.05 (d)	6.75 (t)	6.95 (d)	4.10 (s)
2,4- Dichloroani line	-	7.25 (d)	-	6.75 (dd)	7.05 (d)	4.05 (s)
2,5- Dichloroani line	-	6.95 (d)	7.10 (d)	-	6.65 (dd)	4.00 (s)
2-Bromo- 3,5- dichloroanil ine (Predicted)	-	-	~7.0-7.2 (d)	-	~6.8-7.0 (d)	~4.0-4.5 (s)

Table 2: ¹³C NMR Spectral Data for Dihaloaniline Derivatives (in CDCl₃)



Compoun d	C-1	C-2	C-3	C-4	C-5	C-6
2- Bromoanili ne[2][3]	144.1	109.4	132.7	119.5	128.4	115.8
3,5- Dichloroani line	147.8	114.3	130.8	123.8	130.8	114.3
2,3- Dichloroani line[4]	142.6	120.0	133.0	119.0	128.1	116.5
2,4- Dichloroani line[5]	141.5	122.5	130.0	127.5	129.5	117.0
2,5- Dichloroani line[6]	143.0	118.0	132.5	116.0	130.5	115.5
2-Bromo- 3,5- dichloroanil ine (Predicted)	~145-147	~110-112	~133-135	~120-122	~131-133	~116-118

Note: Predicted values are estimations based on the additive effects of the substituents as observed in analogous compounds.

Experimental Protocols

The following provides a general methodology for the acquisition of ¹H and ¹³C NMR spectra for aniline derivatives.

Sample Preparation

• Weigh 5-10 mg of the solid aniline derivative.



- Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
- Ensure the sample is fully dissolved; sonication may be used to aid dissolution.[1]
- Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

¹H NMR Spectroscopy

- Spectrometer: 400 MHz or higher field NMR spectrometer.
- Solvent: CDCl₃ or DMSO-d₆.
- Temperature: 298 K.[1]
- Pulse Program: Standard single-pulse excitation.
- Number of Scans: 16 to 32 scans are typically sufficient.[1]
- Relaxation Delay: 1-2 seconds.[1]
- Spectral Width: Typically -2 to 12 ppm.[1]
- Referencing: The spectrum is referenced to the TMS signal at 0.00 ppm.[1]

¹³C NMR Spectroscopy

- Spectrometer: 100 MHz or higher, corresponding to the ¹H frequency.
- Solvent: CDCl₃ or DMSO-d₆.
- Temperature: 298 K.
- Pulse Program: Proton-decoupled pulse sequence (e.g., zgpg30).
- Number of Scans: A larger number of scans (e.g., 1024 or more) is generally required due to the lower natural abundance of ¹³C.
- Relaxation Delay: 2-5 seconds.

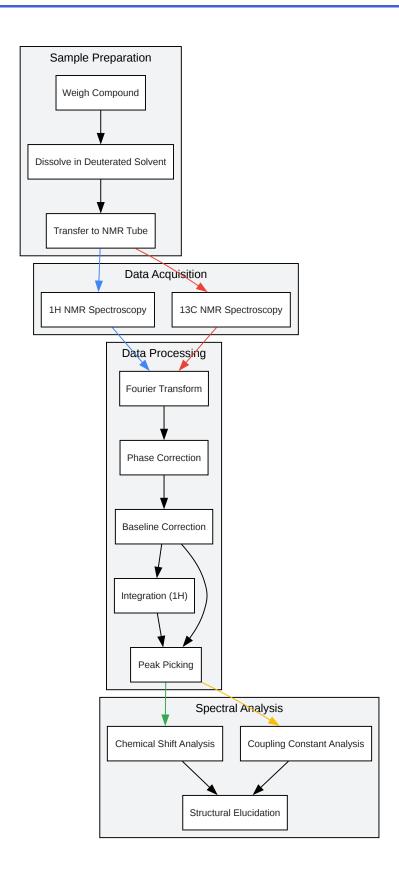


- Spectral Width: Typically 0 to 200 ppm.
- Referencing: The spectrum is referenced to the solvent signal (e.g., CDCl₃ at 77.16 ppm).

Visualizations

The following diagrams illustrate the general workflow for the NMR characterization of substituted anilines.

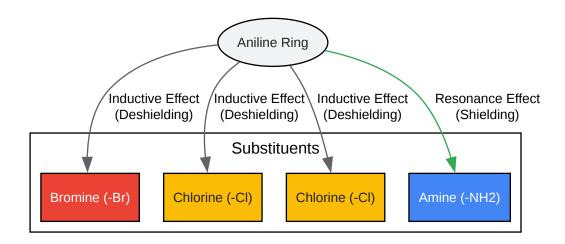




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Caption: General workflow for NMR sample preparation, data acquisition, processing, and analysis.



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Caption: Influence of substituents on the electronic environment of the aniline ring.

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